molecular formula C6H5BrN2O2 B15245742 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide

5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide

Cat. No.: B15245742
M. Wt: 217.02 g/mol
InChI Key: OIUOAASCZXPURD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the bromination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction depends on the availability of starting materials and the optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

IUPAC Name

5-bromo-6-oxo-1H-pyridine-2-carboxamide

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(5(8)10)9-6(3)11/h1-2H,(H2,8,10)(H,9,11)

InChI Key

OIUOAASCZXPURD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=C1)C(=O)N)Br

Origin of Product

United States

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